molecular formula C20H23N3O3 B11173702 N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide

N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11173702
M. Wt: 353.4 g/mol
InChI Key: QGFXODNOSMIFGW-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.41 g/mol . It is characterized by the presence of benzamido and morpholinyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves several steps. One common synthetic route includes the reaction of benzoyl chloride with 2-(morpholin-4-yl)ethylamine to form an intermediate product, which is then reacted with 3-aminobenzamide under specific conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamido or morpholinyl groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzamido and morpholinyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE can be compared with other similar compounds, such as:

    N-Benzoyl-N’-morpholinoethylurea: Similar in structure but with a urea linkage instead of a benzamido group.

    N-(2-Morpholinoethyl)-3-nitrobenzamide: Contains a nitro group instead of a benzamido group, leading to different chemical properties.

The uniqueness of 3-BENZAMIDO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-benzamido-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C20H23N3O3/c24-19(21-9-10-23-11-13-26-14-12-23)17-7-4-8-18(15-17)22-20(25)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24)(H,22,25)

InChI Key

QGFXODNOSMIFGW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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